

Application Notes and Protocols for In Vivo Imaging of Opigolix Target Engagement

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Compound of Interest

Compound Name: *Opigolix*

Cat. No.: *B10799522*

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Introduction

Opigolix (ASP-1707) is an orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2][3][4] By competitively binding to GnRH receptors in the pituitary gland, **Opigolix** inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[5] This, in turn, reduces the production of downstream sex hormones, such as estradiol, making it a therapeutic candidate for hormone-dependent conditions like endometriosis.[6]

Directly measuring the engagement of a drug with its intended target in vivo is a critical step in drug development. It provides essential information on dose-response relationships, helps to optimize dosing regimens, and offers insights into the mechanism of action in a living system. Positron Emission Tomography (PET) is a powerful, non-invasive imaging technique that allows for the quantitative assessment of receptor occupancy in the brain and other organs.[4][7][8]

These application notes provide a detailed overview and proposed protocols for utilizing in vivo imaging, specifically PET, to assess the target engagement of **Opigolix** with the GnRH receptor. While the clinical development of **Opigolix** was discontinued,[3][4] the methodologies described herein are applicable to other GnRH receptor antagonists and serve as a guide for researchers in this field.

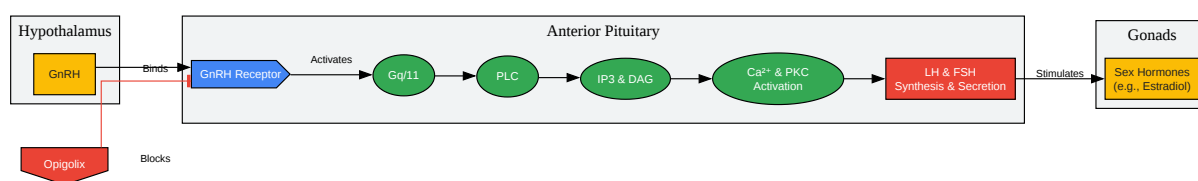
Principle of the Method: PET for Receptor Occupancy

PET imaging for receptor occupancy (RO) studies involves the use of a radiolabeled ligand (a "tracer") that binds specifically to the target receptor.[7] The study typically involves a baseline scan, where the tracer is administered alone to measure the density of available receptors, followed by a second scan after the administration of the therapeutic drug (the "cold" ligand).[7] By comparing the tracer binding in the baseline and post-drug scans, the percentage of receptors occupied by the therapeutic drug can be calculated.[7]

For **Opigolix**, a suitable PET tracer would be a molecule that binds with high affinity and selectivity to the GnRH receptor and is labeled with a positron-emitting radionuclide, such as Carbon-11 (^{11}C) or Fluorine-18 (^{18}F). The pituitary gland, being the primary site of action for GnRH antagonists, would be the key region of interest in these imaging studies.

Signaling Pathway of the GnRH Receptor

The following diagram illustrates the signaling pathway of the GnRH receptor and the mechanism of action of **Opigolix**.



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Figure 1: GnRH Receptor Signaling and **Opigolix**'s Mechanism of Action.

Experimental Protocols

As no specific PET radioligand for GnRH receptor occupancy studies in the pituitary for drugs like **Opigolix** has been prominently documented in the available literature, the following protocols are based on general principles of PET receptor occupancy studies and propose the use of a hypothetical, suitable ^{18}F -labeled GnRH receptor antagonist radiotracer, hereafter referred to as $[^{18}\text{F}]\text{GnRH-R}$.

Protocol 1: Preclinical In Vivo Target Engagement in Non-Human Primates

Objective: To determine the dose-dependent occupancy of the GnRH receptor by **Opigolix** in the pituitary gland of non-human primates.

Animal Model: Rhesus or cynomolgus monkeys are suitable models due to their physiological similarity to humans.

Materials:

- **Opigolix** (various formulations for oral administration)
- $[^{18}\text{F}]\text{GnRH-R}$ (hypothetical high-affinity PET radioligand for the GnRH receptor)
- Anesthesia (e.g., ketamine, isoflurane)
- PET/CT or PET/MR scanner
- Blood sampling supplies
- Centrifuge and gamma counter

Methodology:

- **Animal Preparation:**
 - Fast the animal overnight.
 - Anesthetize the animal and maintain anesthesia throughout the imaging procedure.
 - Place intravenous catheters for radiotracer injection and blood sampling.

- Position the animal in the PET scanner with the head in the field of view.
- Baseline PET Scan:
 - Administer a bolus injection of [^{18}F]GnRH-R intravenously.
 - Acquire dynamic PET data for 90-120 minutes.
 - Collect arterial blood samples at frequent intervals to measure the concentration of the radiotracer in plasma and its metabolites.
- **Opigolix** Administration:
 - A washout period of at least one week should be allowed between the baseline and the post-dose scan.
 - Administer a single oral dose of **Opigolix**. The timing of the subsequent PET scan should be based on the pharmacokinetic profile of **Opigolix** to coincide with the expected peak plasma concentration.
- Post-Dose PET Scan:
 - At the predetermined time point after **Opigolix** administration, perform a second PET scan using the same procedure as the baseline scan.
- Data Analysis:
 - Reconstruct the PET images.
 - Define regions of interest (ROIs) on the pituitary gland, guided by the co-registered CT or MR images.
 - Generate time-activity curves for the pituitary ROI.
 - Analyze the plasma samples to determine the arterial input function.
 - Use kinetic modeling (e.g., Logan graphical analysis) to calculate the total distribution volume (V_t) of the radiotracer in the pituitary for both baseline and post-dose scans.

- Calculate the receptor occupancy (RO) using the following formula: $RO (\%) = [(V_{t_baseline} - V_{t_post-dose}) / V_{t_baseline}] * 100$
- Dose-Occupancy Curve:
 - Repeat the procedure with different doses of **Opigolix** to generate a dose-occupancy curve.

Protocol 2: Clinical In Vivo Target Engagement in Healthy Volunteers

Objective: To determine the relationship between **Opigolix** plasma concentration and GnRH receptor occupancy in the human pituitary.

Study Population: Healthy female volunteers.

Methodology:

- Subject Screening and Preparation:
 - Obtain informed consent.
 - Conduct a thorough medical history, physical examination, and laboratory tests.
 - Subjects should be instructed to fast before the PET scans.
- Study Design:
 - A crossover design is typically used, where each subject undergoes a baseline scan and one or more post-dose scans at different dose levels of **Opigolix**, with an adequate washout period in between.
- PET Imaging and Blood Sampling:
 - The procedure is similar to the preclinical protocol, with adjustments for human subjects.
 - An arterial line is placed for blood sampling.

- A high-resolution PET/CT or PET/MR scanner is used.
- Data Analysis:
 - The data analysis is analogous to the preclinical protocol, focusing on the pituitary gland as the region of interest.
 - The relationship between **Opigolix** plasma concentration at the time of the scan and GnRH receptor occupancy is determined.

Data Presentation

The quantitative data from these studies should be summarized in tables to facilitate comparison and interpretation.

Table 1: Hypothetical Preclinical GnRH Receptor Occupancy of **Opigolix** in Non-Human Primates

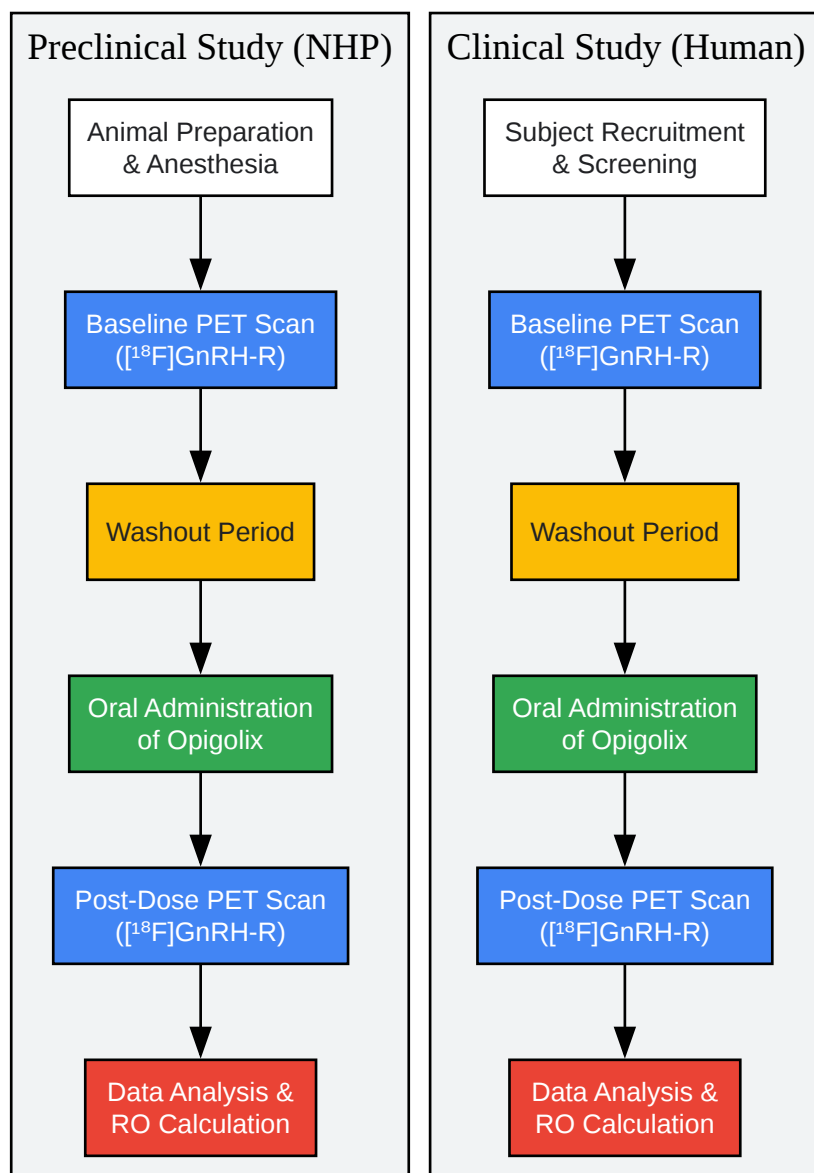
Opigolix Dose (mg/kg, oral)	Mean Plasma Concentration (ng/mL)	Mean Receptor Occupancy (%) in Pituitary
0 (Vehicle)	0	0
1	50	25
3	150	60
10	450	85
30	1200	95

Table 2: Hypothetical Clinical GnRH Receptor Occupancy and LH Suppression with **Opigolix**

Opigolix Dose (mg, oral)	Mean Cmax (ng/mL)	Mean Receptor Occupancy (%) at Tmax	Mean LH Suppression (%) from Baseline
10	100	30	20
30	350	70	55
100	1000	92	85
200	1800	98	95

Visualizations

Experimental Workflow Diagram



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Figure 2: General experimental workflow for PET receptor occupancy studies.

Logical Relationship Diagram



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Figure 3: Relationship between dose, target engagement, and therapeutic effect.

Conclusion

In vivo imaging techniques, particularly PET, offer an unparalleled opportunity to quantify the target engagement of drugs like **Opigolix** directly in the living brain. The protocols and methodologies outlined in these application notes provide a framework for conducting such studies, which are invaluable for guiding dose selection, confirming the mechanism of action, and accelerating the development of novel GnRH receptor antagonists. While the provided protocols are based on a hypothetical radiotracer, they are grounded in established principles of PET imaging and can be adapted once a suitable radioligand for the GnRH receptor becomes available for such applications.

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